
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate is a chemical compound that belongs to the class of indolizines Indolizines are aromatic organic compounds containing condensed five and six-membered rings with a bridging nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate typically involves the reaction of 2-phenylindolizine with diethyl but-2-enedioate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve binding to specific proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindolizine Acetamide Derivatives: These compounds have similar structures and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate is unique due to its specific structure, which combines the indolizine core with a but-2-enedioate moiety
Properties
CAS No. |
91123-57-8 |
|---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate |
InChI |
InChI=1S/C22H21NO4/c1-3-26-20(24)15-19(22(25)27-4-2)21-18(16-10-6-5-7-11-16)14-17-12-8-9-13-23(17)21/h5-15H,3-4H2,1-2H3 |
InChI Key |
GLYUMJSDCSAEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


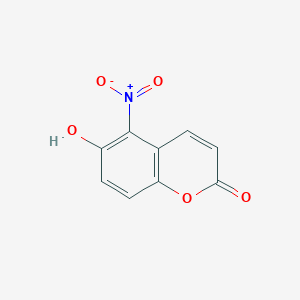
![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
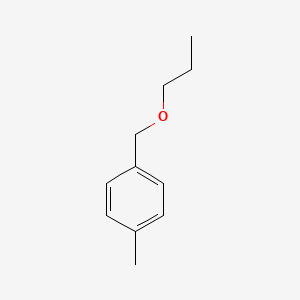
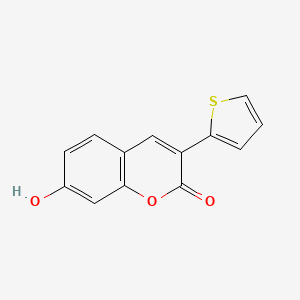
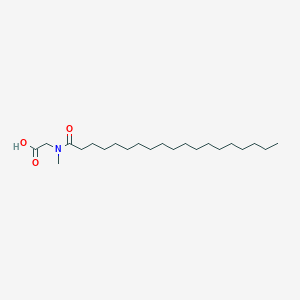
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
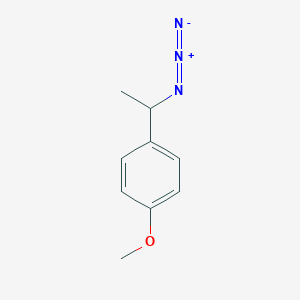
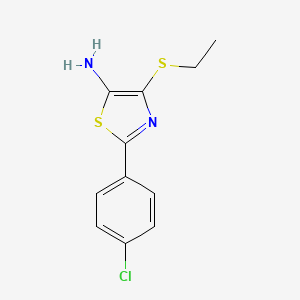
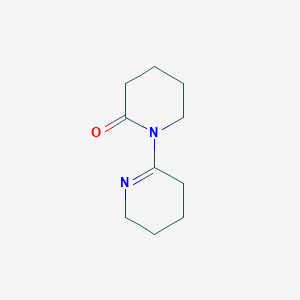
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)

![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
